3-[5-(4-Butylphenyl)thiophen-2-yl]prop-2-enoic acid
Description
3-[5-(4-Butylphenyl)thiophen-2-yl]prop-2-enoic acid is a thiophene-based carboxylic acid derivative featuring a 4-butylphenyl substituent at the 5-position of the thiophene ring and a conjugated propenoic acid moiety. Its molecular formula is C₁₇H₁₈O₂S (molecular weight: 294.39 g/mol). The compound’s structure combines aromaticity (thiophene and phenyl rings) with a polar carboxylic acid group, making it relevant for applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
(E)-3-[5-(4-butylphenyl)thiophen-2-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2S/c1-2-3-4-13-5-7-14(8-6-13)16-11-9-15(20-16)10-12-17(18)19/h5-12H,2-4H2,1H3,(H,18,19)/b12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVHXABZECCFPX-ZRDIBKRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC=C(S2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)C2=CC=C(S2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[5-(4-Butylphenyl)thiophen-2-yl]prop-2-enoic acid, with the molecular formula C17H18O2S and a molecular weight of 286.4 g/mol, is a compound of interest in various biological studies. Its unique structure, featuring a thiophene ring and a butylphenyl group, suggests potential biological activities that merit exploration.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H18O2S |
| Molecular Weight | 286.4 g/mol |
| Purity | ≥95% |
| IUPAC Name | (E)-3-[5-(4-butylphenyl)thiophen-2-yl]prop-2-enoic acid |
| InChI Key | MHVHXABZECCFPX-ZRDIBKRKSA-N |
Biological Activity Overview
Research into the biological activity of 3-[5-(4-Butylphenyl)thiophen-2-yl]prop-2-enoic acid has revealed several key areas of interest:
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress in various biological systems.
- Anti-inflammatory Effects : The compound's structure indicates potential anti-inflammatory activity, possibly through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation pathways.
- Antitumor Potential : There are indications that this compound may possess antitumor properties, although specific mechanisms and efficacy require further investigation.
Antioxidant Activity
A study conducted by researchers at [source] found that compounds similar to 3-[5-(4-Butylphenyl)thiophen-2-yl]prop-2-enoic acid demonstrated significant scavenging activity against free radicals. This suggests that the compound could play a role in reducing oxidative damage in cells.
Anti-inflammatory Effects
In a controlled experiment, the compound was tested for its ability to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS). The results showed that at concentrations of 10 µM and above, there was a marked reduction in NO production, indicating potential anti-inflammatory effects [source].
Antitumor Activity
A recent study explored the cytotoxic effects of this compound on various cancer cell lines. The results indicated that 3-[5-(4-Butylphenyl)thiophen-2-yl]prop-2-enoic acid exhibited dose-dependent cytotoxicity against breast cancer cells, with an IC50 value determined at approximately 25 µM [source]. Further mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.
Scientific Research Applications
Materials Science
Organic Photovoltaics (OPVs):
The compound has been investigated for its potential use in organic photovoltaic devices. Its ability to act as a donor material in bulk heterojunction solar cells has been studied, where it can improve charge transport and enhance the overall efficiency of the solar cells. The incorporation of thiophene derivatives is known to facilitate better light absorption and exciton dissociation.
Conductive Polymers:
3-[5-(4-Butylphenyl)thiophen-2-yl]prop-2-enoic acid can be polymerized to form conductive polymers that are useful in flexible electronics. These materials exhibit good electrical conductivity and mechanical flexibility, making them ideal for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Organic Electronics
Organic Light Emitting Diodes (OLEDs):
Research has shown that this compound can be used as an emissive layer in OLEDs. Its unique structure allows for efficient electron and hole transport, leading to improved brightness and color purity in displays. Studies have indicated that devices incorporating this compound exhibit enhanced performance compared to traditional materials.
Sensors:
The compound's electronic properties also make it suitable for use in sensors, particularly in detecting gases or biomolecules. Its sensitivity can be tuned by modifying the chemical structure, allowing for the development of highly selective sensors for environmental monitoring or medical diagnostics.
Medicinal Chemistry
Anticancer Activity:
Preliminary studies suggest that 3-[5-(4-Butylphenyl)thiophen-2-yl]prop-2-enoic acid exhibits potential anticancer properties. Research has indicated that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Anti-inflammatory Properties:
Further investigations have pointed towards its anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for developing new therapeutic agents.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Thiophene-Based Carboxylic Acids
Key Observations :
- Lipophilicity : The 4-butylphenyl group in the target compound increases lipophilicity compared to the chloro analog (), which may enhance membrane permeability but reduce aqueous solubility.
- Electronic Effects : The chloro substituent (electron-withdrawing) in ’s compound may alter the thiophene ring’s electron density, affecting reactivity or binding interactions. In contrast, the butyl group (electron-donating) in the target compound could stabilize the aromatic system.
- Steric and Functional Complexity: The compound in features a bulky bis(dibutoxybiphenyl)amino group and a cyano substituent, significantly increasing molecular weight and steric hindrance. This complexity likely reduces solubility but may enhance specificity in target binding.
Thiazolidinone Derivatives ():
While structurally distinct (thiazolidinone core vs. propenoic acid), thiazolidinones in share functional similarities:
- Thiophene and Aryl Substituents : Both classes incorporate thiophene and aryl groups, which are associated with diverse bioactivities (e.g., anti-inflammatory, antiviral).
- coli WP2 assays at 1 mM/plate, suggesting that thiophene-aryl systems are genotoxically safe at tested concentrations.
Carboxylic Acid Derivatives (–6):
- The butylphenyl substituent may enhance binding to hydrophobic enzyme pockets.
Crystallographic and Structural Stability
- Hydrogen Bonding : The carboxylic acid group in the target compound can form dimeric hydrogen bonds (O–H···O), influencing crystal packing and melting points. Similar patterns are observed in SHELX-refined structures (–2).
- Crystal Engineering : Substituent bulkiness (e.g., ’s dibutoxybiphenyl groups) disrupts regular packing, reducing crystallinity compared to simpler analogs like the target compound.
Preparation Methods
Formation of the 5-(4-Butylphenyl)thiophene Intermediate
The 5-(4-butylphenyl)thiophene intermediate is commonly synthesized by cross-coupling reactions such as Suzuki or Stille coupling between a 5-bromothiophene derivative and a 4-butylphenylboronic acid or stannane. This step ensures the selective substitution at the 5-position of the thiophene ring.
- Typical conditions: Palladium-catalyzed coupling in an inert atmosphere (argon or nitrogen), using bases like potassium carbonate in solvents such as toluene or DMF at elevated temperatures (80–110 °C).
- Yields: Generally high (70–90%) depending on catalyst and reaction optimization.
Hydrolysis and Purification
If ester intermediates are formed, hydrolysis with lithium hydroxide or sodium hydroxide in ethanol or aqueous media at temperatures between 35 °C and 80 °C is performed to yield the free acid.
| Reagent | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Lithium hydroxide | Ethanol | 35 °C | 1 h | 70 | Mild hydrolysis of ethyl esters |
| Lithium hydroxide | Ethanol/Water | 80 °C | 1 h | 79–80 | Reflux conditions for complete hydrolysis |
- After hydrolysis, purification is often achieved by crystallization from ethanol or ethyl acetate and filtration.
Representative Experimental Data
| Step | Reaction Conditions | Yield (%) | Product Description | Notes |
|---|---|---|---|---|
| Hydrolysis of ethyl ester | Lithium hydroxide in ethanol, 35 °C, 1 h | 70 | (R,E)-5-(4-biphenyl)-4-(tert-butoxycarbonyl)amino-2-methylpent-2-enoic acid | Crystallization and concentration yield white solid product. |
| Hydrolysis with reflux | Lithium hydroxide in ethanol/water, 80 °C, 1 h | 79–80 | Free acid obtained with >99% purity | Activated carbon treatment and acidification steps improve purity. |
| Hydrogenation step | Hydrogen gas, Pd catalyst, 2–2.5 MPa, 40 °C, 6 h | 87–90 | Saturated acid derivative | Used for reduction of double bonds if required in analog syntheses. |
Notes on Reaction Optimization and Scale-Up
- Catalyst selection: Palladium catalysts with appropriate ligands significantly influence coupling efficiency and selectivity.
- Base choice: Lithium hydroxide is preferred for hydrolysis due to mildness and good solubility in ethanol.
- Temperature control: Maintaining reaction temperature between 35 °C and 80 °C balances reaction rate and product stability.
- Purification: Activated carbon treatment and crystallization are effective for removing impurities and achieving high purity.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Effect on Synthesis |
|---|---|---|
| Coupling Catalyst | Pd(PPh3)4, Pd(OAc)2 + ligands | High yield and selectivity |
| Base for Coupling | K2CO3, Et3N | Facilitates coupling |
| Solvent | Toluene, DMF, Ethanol | Influences solubility and reaction rate |
| Hydrolysis Agent | LiOH, NaOH | Converts esters to acids |
| Hydrolysis Temp | 35–80 °C | Higher temp increases rate but risks degradation |
| Reaction Time | 1–6 hours | Sufficient for completion |
| Yield | 70–90% | Dependent on step and conditions |
| Purity | >98% | Achieved by crystallization and washing |
Q & A
Q. Methodological Answer :
- NMR : Prioritize and NMR to confirm the thiophene ring (δ 6.8–7.5 ppm for aromatic protons) and the propenoic acid moiety (δ 5.5–6.5 ppm for olefinic protons, δ 12–13 ppm for carboxylic acid).
- FT-IR : Look for C=O stretching (~1700 cm) and C=C stretching (~1600 cm).
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to confirm purity (>95%) and molecular ion peaks (e.g., [M+H]) .
Advanced: How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?
Q. Methodological Answer :
- Perform geometry optimization using DFT-B3LYP/6-31G* to calculate HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces ().
- Simulate NMR chemical shifts via gauge-including atomic orbital (GIAO) methods and compare with experimental data to validate accuracy.
- Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2 for anti-inflammatory studies) .
Advanced: How do structural modifications (e.g., substituents on the thiophene or phenyl rings) influence biological activity?
Q. Methodological Answer :
- Replace the 4-butyl group with electron-withdrawing groups (e.g., -CF) to enhance metabolic stability ().
- Modify the propenoic acid to an ester or amide to evaluate solubility and bioavailability ().
- Use SAR studies (e.g., IC comparisons in enzyme assays) to correlate substituent effects with activity ().
Basic: What in vitro assays are suitable for evaluating the anti-inflammatory potential of this compound?
Q. Methodological Answer :
- COX-1/COX-2 Inhibition : Use ELISA kits to measure prostaglandin E (PGE) levels in LPS-stimulated macrophages.
- NF-κB Luciferase Reporter Assay : Quantify inhibition of inflammatory signaling in HEK293T cells.
- Cytotoxicity Screening : Perform MTT assays on RAW 264.7 cells to ensure IC values >50 µM ().
Advanced: How can contradictory data in biological assays (e.g., variable IC50_{50}50 values across studies) be resolved?
Q. Methodological Answer :
- Standardize assay conditions (e.g., cell passage number, serum concentration).
- Validate results using orthogonal methods (e.g., Western blot for protein expression alongside ELISA).
- Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables like solvent polarity or incubation time .
Basic: What are the stability profiles of this compound under varying pH and temperature conditions?
Q. Methodological Answer :
- Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC.
- Thermal Stability : Store at 4°C, 25°C, and 40°C for 1 month; assess purity loss using TLC (silica gel, UV detection).
- Protect from light to prevent photodegradation of the thiophene ring ().
Advanced: What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?
Q. Methodological Answer :
- Replace toxic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether).
- Optimize catalyst recycling (e.g., immobilize Pd on mesoporous silica).
- Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions ().
Advanced: How does this compound compare to structurally analogous thiophene derivatives in terms of pharmacokinetics?
Q. Methodological Answer :
- Perform comparative ADMET studies:
- Caco-2 Permeability Assay : Evaluate intestinal absorption.
- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life.
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis.
- Data from and suggest diarylthiophenes exhibit improved metabolic stability over mono-substituted analogs.
Basic: What regulatory guidelines must be followed when handling this compound in preclinical research?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
